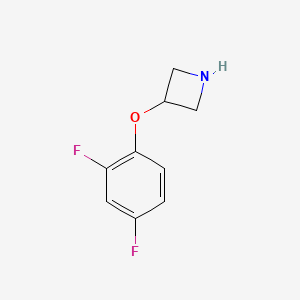

3-(2,4-Difluorophenoxy)azetidine

Descripción

Propiedades

IUPAC Name |

3-(2,4-difluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNJOKZHZHVICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647912 | |

| Record name | 3-(2,4-Difluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-05-9 | |

| Record name | 3-(2,4-Difluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approaches to Azetidines

Azetidines are typically synthesized via:

- Intramolecular cyclization reactions (e.g., aminolysis of epoxy amines)

- [2+2] Cycloaddition reactions (photochemical or catalyzed)

- Ring expansion or contraction methods

- Nucleophilic substitution on preformed azetidine rings

These methods can be adapted to introduce various substituents, including phenoxy groups with fluorine atoms.

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

A highly regioselective and efficient method for azetidine synthesis involves the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanide triflates such as La(OTf)3. This method is particularly relevant for preparing azetidines with functionalized substituents.

-

- The epoxy amine precursor is prepared via multi-step synthesis from appropriate alcohols.

- La(OTf)3 (5 mol%) catalyzes the ring closure in refluxing 1,2-dichloroethane (DCE).

- The reaction proceeds under anhydrous and inert atmosphere conditions.

- Work-up involves aqueous NaHCO3 extraction and purification by column chromatography.

-

- High regioselectivity favoring azetidine formation over pyrrolidine byproducts.

- Good yields (~81% reported for model substrates).

- Compatible with various functional groups, allowing introduction of aromatic substituents such as 2,4-difluorophenoxy moieties by appropriate precursor design.

Relevance to 3-(2,4-Difluorophenoxy)azetidine:

- By employing an epoxy amine bearing the 2,4-difluorophenoxy group, this method can be adapted to synthesize the target compound efficiently.

| Parameter | Condition/Result |

|---|---|

| Catalyst | La(OTf)3 (5 mol%) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Reflux (~83 °C) |

| Reaction Time | ~2.5 hours |

| Yield | Up to 81% |

| Selectivity (Azetidine:Pyrrolidine) | >20:1 |

Table 1: Representative conditions for La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines to azetidines

Photocatalytic [2+2] Cycloaddition for Azetidine Formation

Another advanced synthetic route involves visible-light-promoted [2+2] cycloaddition reactions, specifically the aza-Paternò–Büchi reaction, which can generate azetidines from oxime precursors and alkenes.

-

- Use of Iridium(III) photocatalysts such as fac-[Ir(dFppy)3].

- Activation of 2-isoxazoline-3-carboxylates by triplet energy transfer.

- Blue light irradiation to promote cycloaddition with various alkenes.

- Yields reported range from moderate to high (59–79%) for azetidinylated products.

-

- Aromatic alkenes bearing fluorine substituents can be used as substrates.

- The phenoxy group with fluorine atoms can be introduced via the alkene or oxime precursor.

- This method allows for single-step formation of azetidine rings with complex substitution.

| Parameter | Condition/Result |

|---|---|

| Photocatalyst | fac-[Ir(dFppy)3] (Ir(III)) |

| Light Source | Blue LED (visible light) |

| Substrates | 2-Isoxazoline-3-carboxylates + alkenes |

| Yield | 59–79% |

| Reaction Type | [2+2] photocycloaddition (aza-Paternò–Büchi) |

Table 2: Photocatalytic [2+2] cycloaddition conditions for azetidine synthesis

Stepwise Synthesis via Nucleophilic Substitution and Homologation

A more classical approach involves the nucleophilic substitution on azetidine precursors or homologation reactions to install the desired substituents.

-

- Use of sec-butyllithium and boronate esters for homologation.

- Subsequent substitution with 2,4-difluorophenol derivatives to introduce the phenoxy group.

- This method requires low temperatures (e.g., -78 °C) and careful control of stereochemistry.

-

- Yields can be high (up to 92% in some homologation steps).

- Enantiomeric ratios (er) and diastereomeric ratios (dr) can be controlled, important for chiral azetidines.

| Step | Reagents/Conditions | Yield/Selectivity |

|---|---|---|

| Homologation | sec-BuLi, i-PrOB(pin), pentane, -78 °C | 92% yield, er = 92:8 |

| Nucleophilic substitution | 2,4-Difluorophenol derivative | Variable, dependent on conditions |

Table 3: Homologation and substitution steps relevant to azetidine functionalization

Summary of Research Findings and Practical Considerations

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| La(OTf)3-catalyzed intramolecular aminolysis | High regioselectivity, mild conditions, good yields | Efficient for functionalized azetidines, adaptable | Requires preparation of epoxy amine precursors |

| Photocatalytic [2+2] cycloaddition | Visible light activation, single-step synthesis | Mild, versatile, good yields | Requires photocatalyst and light source |

| Homologation and nucleophilic substitution | Precise stereochemical control, high yield | Suitable for chiral azetidines | Requires low temperature and careful handling |

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,4-Difluorophenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2,4-Difluorophenoxy)azetidine is primarily studied for its potential as a drug candidate. Its unique structure allows it to interact with biological targets effectively. Key areas of research include:

- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds can inhibit proliferation and induce apoptosis in cancer cell lines, such as breast and prostate cancers . A notable finding is the moderate inhibitory activity against human coronavirus (229E) and influenza A virus H1N1 subtype by related azetidinone compounds .

- Neuropharmacological Applications : The compound has shown promise in inhibiting monoamine neurotransmitter reuptake, which may have implications for treating mood disorders .

Biological Studies

The compound is utilized as a probe in biological studies to explore molecular interactions:

- Enzyme Inhibition : Research indicates that it can bind to specific enzymes, modulating their activity and influencing various biological pathways .

- Pharmacological Profile : Interaction studies have demonstrated high binding affinity to certain biological targets, providing insights into its potential therapeutic uses .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its applications extend to:

- Specialty Chemicals Production : The compound can be employed in developing new materials or chemical processes .

Case Studies and Research Findings

Recent case studies have focused on the synthesis and evaluation of related azetidine derivatives. These studies typically assess:

- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity.

- In Vitro Testing : Evaluating antimicrobial and anticancer activities through various assays.

For instance, derivatives of azetidine have shown significant promise in inhibiting tumor growth in specific cancer cell lines, highlighting the therapeutic potential of this class of compounds .

Mecanismo De Acción

The mechanism of action of 3-(2,4-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position Variations

3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS 1236862-32-0)

- Substituents: Fluorines at the 3,4-positions on the phenoxy ring.

- Molecular Weight : 221.63 g/mol (hydrochloride salt).

- The hydrochloride salt form improves solubility and stability .

3-(4-(Trifluoromethyl)phenoxy)azetidine (CAS 76263-21-3)

- Substituent : A trifluoromethyl (-CF₃) group at the para position.

- Molecular Weight : 217.19 g/mol.

- Key Differences : The -CF₃ group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This substitution may improve metabolic stability compared to fluorine atoms .

3-(3,5-Difluorophenyl)azetidine (CAS 1203796-99-9)

- Substituents : Fluorines at the 3,5-positions on the phenyl ring (direct attachment to azetidine).

- The absence of an oxygen linker reduces conformational flexibility .

Ring Size and Flexibility

4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS 1171775-66-8)

- Ring Size : Six-membered piperidine.

- Molecular Weight: Not explicitly stated, but piperidine derivatives are typically ~30-50 g/mol heavier than azetidines.

- Key Differences : The larger, more flexible piperidine ring reduces ring strain but may lower binding affinity to rigid enzyme active sites. Piperidine derivatives often exhibit improved synthetic yields due to reduced steric hindrance .

Functional Group Modifications

3-[(2,4-Difluorobenzyl)oxy]azetidine (CAS 1121592-60-6)

- Substituent: Benzyloxy group instead of phenoxy.

- Molecular Weight : 199.20 g/mol.

- Key Differences: The benzyl spacer introduces additional flexibility and may increase susceptibility to oxidative metabolism. The methylene group alters electronic effects, reducing resonance stabilization compared to phenoxy derivatives .

Comparative Data Table

| Compound Name | Substituent Pattern | Ring Size | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-(2,4-Difluorophenoxy)azetidine | 2,4-difluorophenoxy | 4 | ~199.20 (base) | High ring strain, optimal H-bonding |

| 3-(3,4-Difluorophenoxy)azetidine HCl | 3,4-difluorophenoxy | 4 | 221.63 | Enhanced electron withdrawal |

| 3-(4-Trifluoromethylphenoxy)azetidine | 4-CF₃ phenoxy | 4 | 217.19 | High lipophilicity |

| 4-(2,4-Difluorophenoxy)piperidine HCl | 2,4-difluorophenoxy | 6 | ~230 (estimated) | Flexible, improved synthetic yield |

| 3-[(2,4-Difluorobenzyl)oxy]azetidine | 2,4-difluorobenzyloxy | 4 | 199.20 | Increased metabolic liability |

Actividad Biológica

3-(2,4-Difluorophenoxy)azetidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C9H10ClF2NO and a molecular weight of 221.63 g/mol. It features an azetidine ring substituted with a 2,4-difluorophenoxy group, contributing to its distinct chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClF2NO |

| Molecular Weight | 221.63 g/mol |

| IUPAC Name | This compound hydrochloride |

| Mechanism of Action | Interaction with molecular targets (enzymes/receptors) |

This compound interacts with specific molecular targets, modulating enzyme or receptor activity. This interaction is crucial for its potential therapeutic effects, particularly in the context of central nervous system disorders where modulation of neurotransmitter levels is essential .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .

- Case Study : A study on fluorinated azetidinones revealed that certain derivatives exhibited potent anticancer activity against human breast carcinoma cells (MCF-7 and MDA-MB-231) at nanomolar concentrations .

Neuropharmacological Effects

The compound has been investigated for its potential as a modulator of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters play critical roles in mood regulation and cognitive functions.

- Therapeutic Applications : The ability to modulate neurotransmitter levels suggests potential applications in treating disorders such as depression and anxiety .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other azetidine derivatives but differs in its substitution pattern, which can significantly influence its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | C9H10ClF2NO | Different fluorine substitution pattern |

| 3-(Phenoxy)azetidine hydrochloride | C9H11ClNO | Lacks fluorine substituents |

| 3-(Trifluoromethylphenoxy)azetidine | C9H8ClF3NO | Contains trifluoromethyl group |

The presence of fluorine atoms enhances lipophilicity and may improve pharmacokinetic profiles compared to non-fluorinated analogs .

Q & A

Basic: What are the key synthetic routes for 3-(2,4-Difluorophenoxy)azetidine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-difluorophenol with azetidine derivatives under basic conditions (e.g., potassium carbonate) in aprotic solvents like DMF or acetonitrile. Characterization is achieved via ¹H/¹³C NMR to confirm substitution patterns and HPLC for purity assessment (>95%). Key steps include:

- pH control (optimally pH 4–6) to minimize side reactions.

- Catalyst selection (e.g., Cu(I) salts for Ullmann-type couplings).

- Purification via column chromatography or recrystallization.

For detailed protocols, refer to analogous syntheses of 4’-(2,4-Difluorophenoxy)acetophenone .

Advanced: How can researchers optimize reaction conditions to maximize yield and minimize by-products?

Methodological Answer:

Use factorial experimental design to evaluate variables:

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Validate compound purity via LC-MS and elemental analysis.

- Assay variability : Standardize bioassays (e.g., fixed cell lines, incubation times).

- Structural analogs : Compare with 4’-(2,4-Difluorophenoxy)acetophenone, noting substituent effects on target binding .

Use meta-analysis to aggregate data, applying Cochran’s Q-test for heterogeneity .

Advanced: What methodologies elucidate the biochemical mechanism of action of this compound?

Methodological Answer:

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets.

- Kinase assays : Measure IC₅₀ values against recombinant enzymes (e.g., EGFR, MAPK).

- Molecular docking : Apply DFT calculations to model interactions with active sites (e.g., π-π stacking with fluorinated rings) .

Basic: What theoretical frameworks guide research on this compound’s reactivity?

Methodological Answer:

- Molecular orbital theory : Predict regioselectivity in substitution reactions (e.g., fluorine’s electron-withdrawing effect).

- Hammett substituent constants : Quantify electronic effects of 2,4-difluorophenoxy groups on reaction rates.

- Retrosynthetic analysis : Leverage tools like Pistachio or Reaxys to propose feasible routes .

Advanced: Which analytical techniques best characterize degradation products under stressed conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions.

- LC-HRMS : Identify degradation products (e.g., defluorination or oxidation by-products).

- NMR kinetics : Track real-time structural changes in D₂O or MeOD .

Basic: How do structural modifications (e.g., azetidine vs. piperidine) affect physicochemical properties?

Methodological Answer:

Compare with analogs using:

Advanced: How to design a robust stability study for long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.